molecular formula C10H10N8 B7695354 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole CAS No. 659741-38-5

5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole

Cat. No.: B7695354
CAS No.: 659741-38-5
M. Wt: 242.24 g/mol
InChI Key: SUIHKSOHPWNWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, also known as MPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of certain neurotransmitters. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, this compound has limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One area of interest is the development of novel materials based on this compound, which could have applications in fields such as electronics and energy storage. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Finally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for various applications.

Synthesis Methods

5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can be synthesized through a multistep process that involves the reaction of 2-phenyl-2H-tetrazole with formaldehyde and methylamine, followed by the addition of sodium cyanide and hydrochloric acid. The resulting product is then treated with sodium methoxide to yield this compound.

Scientific Research Applications

5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a catalyst for the degradation of organic pollutants.

Properties

IUPAC Name

2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHKSOHPWNWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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